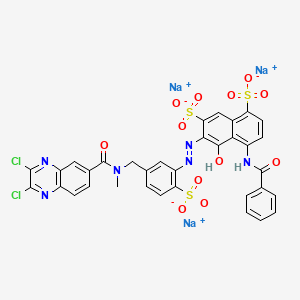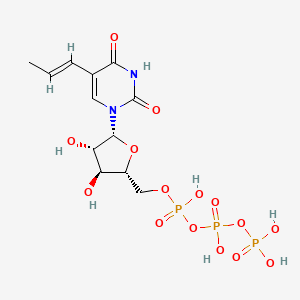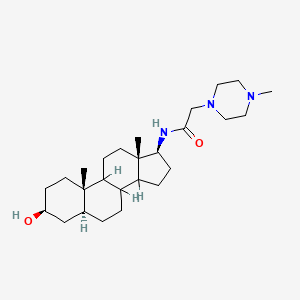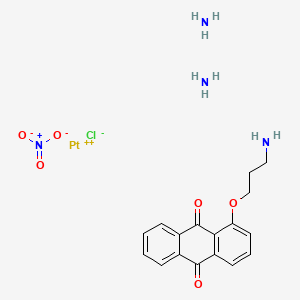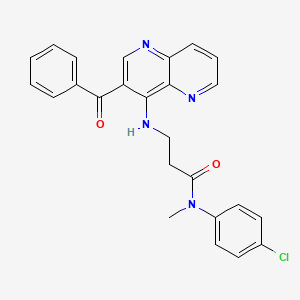
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzoyl group, a naphthyridine ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include benzoyl chloride, naphthyridine derivatives, and chlorophenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- include other amides with benzoyl, naphthyridine, and chlorophenyl groups. Examples include:
- Benzamide derivatives
- Naphthyridine-based compounds
- Chlorophenyl-substituted amides
Uniqueness
The uniqueness of Propanamide, 3-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
127448-06-0 |
|---|---|
Formule moléculaire |
C25H21ClN4O2 |
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
3-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-30(19-11-9-18(26)10-12-19)22(31)13-15-28-23-20(25(32)17-6-3-2-4-7-17)16-29-21-8-5-14-27-24(21)23/h2-12,14,16H,13,15H2,1H3,(H,28,29) |
Clé InChI |
LKSZEFPLGWQNOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)C(=O)CCNC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


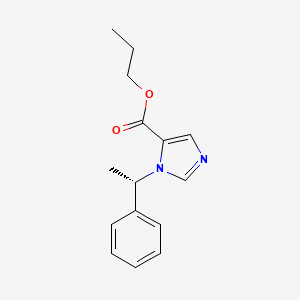



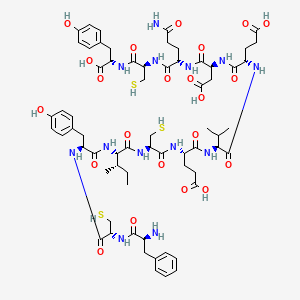
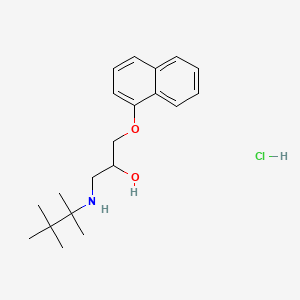
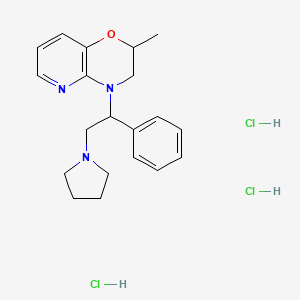


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
